4-(2-Chlorophenyl)nicotinic acid
Overview
Description
4-(2-Chlorophenyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a chlorophenyl group attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method is the reaction of 2-chloronicotinic acid with 2-chlorophenylamine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its action include binding to active sites, altering enzyme activity, and influencing cellular signaling processes .
Comparison with Similar Compounds
4-(2-Chlorophenyl)nicotinic acid can be compared with other similar compounds, such as:
2-Chloronicotinic acid: Shares a similar structure but lacks the chlorophenyl group.
3-Chloronicotinic acid: Another isomer with the chlorine atom in a different position.
4-Chloronicotinic acid: Similar structure but without the phenyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(2-chlorophenyl)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-4-2-1-3-9(11)8-5-6-14-7-10(8)12(15)16/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSPOUJCTOFCTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NC=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692500 | |
Record name | 4-(2-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261936-64-4 | |
Record name | 4-(2-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.